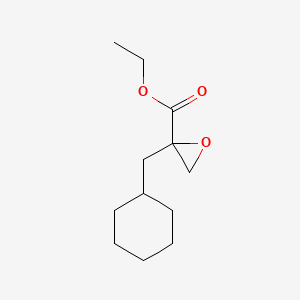

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester

Description

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester is an epoxide-containing ester derivative characterized by a cyclohexylmethyl substituent at position 2 of the oxirane (epoxide) ring and an ethyl ester group at the carboxylic acid moiety. Epoxide esters are commonly used in flavoring agents, synthetic intermediates, and hydrogen carriers due to their reactivity and stability .

Key structural features include:

- Oxirane ring: Imparts reactivity for nucleophilic addition or ring-opening reactions.

- Cyclohexylmethyl group: Enhances hydrophobicity and steric bulk, influencing solubility and interaction with biological targets.

- Ethyl ester: Modulates volatility and polarity, making the compound suitable for applications in fragrances or as a synthetic precursor.

Properties

CAS No. |

143771-78-2 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 2-(cyclohexylmethyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-2-14-11(13)12(9-15-12)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |

InChI Key |

DANOIPZHDMTQNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CO1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester typically involves the reaction of oxiranes with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction conditions include a temperature range of 323–353 K and the use of catalysts such as tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .

Industrial Production Methods

Industrial production methods for this compound often involve the use of epichlorohydrin, which is dried under sodium sulfate and distilled to obtain the desired fraction . The process may also include the use of other reagents and catalysts to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group into primary alcohols.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of functionalized molecules with multiple reaction centers.

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines, which act as catalysts in the ring-opening reactions . Other reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions .

Major Products Formed

The major products formed from these reactions include β-hydroxypropyl esters from ring-opening reactions and primary alcohols from reduction reactions .

Scientific Research Applications

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester has several scientific research applications:

Chemistry: It is used in the synthesis of oxirane resins, composite materials, and plasticizers.

Medicine: Its derivatives are explored for potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester involves the ring-opening reaction of the oxirane ring by carboxylic acids, initiated by tertiary amines . The reaction proceeds through a series of parallel consecutive stages, including the quaternization of tertiary amine by activated oxirane and the participation of carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Comparison with Similar Compounds

Reactivity and Stability

- Ethyl 3-phenylglycidate : The phenyl group enhances resonance stabilization, increasing resistance to hydrolysis compared to aliphatic analogs. This makes it suitable for flavor retention in food products .

- 3-Methyl-3-phenyl derivative (cis) : The methyl group introduces steric hindrance, reducing reactivity but improving thermal stability. Its cis configuration may influence odor profile .

Retention Indices and Volatility

Retention indices (RI) on gas chromatography highlight differences in volatility:

- Ethyl 3-phenylglycidate : RI ~ 2286 (varies by stationary phase) .

- Cis-3-methyl-3-phenyl derivative : Higher RI (1500) due to increased molecular weight and steric effects .

- Ethyl 2-(cyclohexylmethyl) analog : Predicted to have a higher RI than phenyl derivatives due to its larger cyclohexyl group.

Research Findings and Industrial Relevance

- Flavor Industry : Ethyl 3-phenylglycidate is a key ingredient in "strawberry glycidate 2," valued for its sweet, fruity aroma .

- Hydrogen Storage : Cyclohexyl-containing esters demonstrate moderate enthalpy changes (-570 to -609 kJ/mol), positioning them as viable liquid organic hydrogen carriers (LOHCs) .

- Safety Profiles : Analogs like ethyl 2-oxocyclohexanecarboxylate are classified as irritants (Hazard Code Xi), necessitating careful handling in industrial settings .

Biological Activity

Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester, commonly referred to as a cyclohexylmethyl derivative of oxiranecarboxylic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, toxicological assessments, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C12H22O3

- Molecular Weight : 214.31 g/mol

- CAS Registry Number : 1655-07-8

The compound is characterized by the presence of an oxirane ring, which contributes to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that oxiranecarboxylic acid derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have demonstrated that derivatives of oxiranecarboxylic acid possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to the disruption of microbial cell membranes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models. This effect may be linked to the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Oxiranecarboxylic acid derivatives have been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of oxiranecarboxylic acid derivatives:

- Acute Toxicity : The oral median lethal dose (LD50) in rats is reported between 5000–8200 mg/kg, indicating low acute toxicity .

- Genotoxicity : In vitro assays suggest that the compound is not genotoxic, as it did not induce mutations in bacterial strains tested under standard conditions .

- Reproductive and Developmental Toxicity : Limited data suggest no significant reproductive or developmental toxicity; however, further studies are warranted to confirm these findings .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxiranecarboxylic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

Study 2: Anti-inflammatory Activity

In a controlled animal study, the administration of oxiranecarboxylic acid reduced edema in paw inflammation models by approximately 50% compared to the control group. This suggests a significant anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.